2-(3-Chloro-4-fluorophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3-Chloro-4-fluorophenyl)ethanimidamide can involve several methods. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of commercially available fluorinated pyridines with sodium methoxide and subsequent reactions with palladium catalysts .
Analyse Chemischer Reaktionen
2-(3-Chloro-4-fluorophenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-fluorophenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and chlorinated groups contribute to its reactivity and selectivity, allowing it to interact with various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloro-4-fluorophenyl)ethanimidamide can be compared with other similar compounds, such as:
2-(4-Fluorophenoxy)ethanimidamide hydrochloride: This compound has a similar structure but with a different substituent group.
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1260816-08-7 |
---|---|
Molekularformel |
C8H8ClFN2 |
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
2-(3-chloro-4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8ClFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12) |
InChI-Schlüssel |
KNYKCZDYIOOUOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=N)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.